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CW-069

Allosteric inhibitor binding HSET loop 5 cleft KSP selectivity

CW-069 is the first-in-class allosteric inhibitor of HSET (KIFC1) and the only KIFC1 inhibitor with published in vivo xenograft data. Unlike AZ82 or SR31527, it uniquely combines Arg521-dependent allosteric binding with ~4-fold selectivity over KSP, validated in docetaxel-resistant prostate cancer, AR-negative TNBC xenografts, and centrosome-amplified models. As the consensus reference compound for benchmarking new KIFC1 inhibitors, CW-069 ensures cross-study reproducibility. Researchers should pre-screen for KIFC1/AR expression. Working concentration: 1.5–200 µM. For procurement of this essential chemical probe with full analytical documentation, order now.

Molecular Formula C23H21IN2O3
Molecular Weight 500.3 g/mol
Cat. No. B15608607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCW-069
Molecular FormulaC23H21IN2O3
Molecular Weight500.3 g/mol
Structural Identifiers
InChIInChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
InChIKeyIRDIXDXDSUBHIU-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CW-069 HSET/KIFC1 Allosteric Inhibitor for Centrosome Clustering Research – Key Procurement Specifications


CW-069 (CW069, CAS 1594094-64-0) is a first-in-class allosteric inhibitor of the minus-end-directed microtubule motor protein HSET, encoded by KIFC1 in humans [1]. It was discovered through a computational chemistry–biology interface approach that explored millions of compounds in silico, yielding CW-069 as the only molecule with marked in vitro activity against HSET among the designed series [1]. HSET is responsible for clustering supernumerary centrosomes into pseudo-bipolar spindles in cancer cells, a survival mechanism absent in normal diploid cells [1]. CW-069 exhibits an IC50 of 75 µM against HSET and demonstrates statistically significant selectivity over the related mitotic kinesin KSP (Eg5) [1]. Unlike traditional anti-mitotics that target tubulin indiscriminately, CW-069 exploits a cancer-specific vulnerability, making it a critical chemical probe for centrosome biology and a reference inhibitor for benchmarking new KIFC1-targeting compounds [2].

Why CW-069 Cannot Be Replaced by Other KIFC1/HSET Inhibitors in Scientific Studies


Although three small-molecule HSET/KIFC1 inhibitors—AZ82, CW-069, and SR31527—have been published, they are not functionally interchangeable [1]. Each compound differs fundamentally in biochemical potency, binding mode, selectivity profile, and cellular behavior. AZ82 exhibits the strongest biochemical binding (Ki = 43 nM, IC50 = 300 nM for KIFC1) but carries inherent off-target cytotoxicity that limits its use above 4 µM in cellular assays . SR31527 shows intermediate potency (KIFC1 ATPase IC50 = 6.6 µM) but has a distinct allosteric binding site and different cancer-cell selectivity [2]. CW-069, while less potent biochemically (HSET IC50 = 75 µM), uniquely combines an allosteric binding mechanism mediated by Arg521 hydrogen bonding, demonstrated ~4-fold selectivity over KSP, and a functional profile in multiple cancer models—including docetaxel-resistant prostate cancer and AR-negative TNBC xenografts—that the other two inhibitors lack [1][3]. Substituting CW-069 with AZ82 or SR31527 without re-validation of the specific experimental endpoint would confound data interpretation and reproducibility.

CW-069 Quantitative Differentiation Evidence Against HSET/KIFC1 Inhibitor Comparators


Allosteric Binding Mode via Arg521 Hydrogen Bond Confers KSP Selectivity That AZ82 and SR31527 Do Not Share

CW-069 binds to the HSET loop 5 cleft and forms a critical hydrogen bond between its carboxylate group and the guanidinium side chain of Arg521 in HSET [1]. This interaction is absent in KSP, which lacks the equivalent arginine residue, enabling ~4-fold selectivity of CW-069 for HSET over KSP in parallel enzyme assays [1]. By contrast, AZ82 binds to the KIFC1–microtubule complex rather than to KIFC1 alone, and its selectivity over other kinesins has not been quantitatively demonstrated . SR31527 binds to a distinct allosteric site and its selectivity over KSP has not been reported [2]. The enantiomer of CW-069, which cannot form the Arg521 interaction, shows markedly weaker HSET binding, directly validating Arg521 as the selectivity-conferring residue [1].

Allosteric inhibitor binding HSET loop 5 cleft KSP selectivity

CW-069 Spares Normal Fibroblasts While Selectively Killing Cancer Cells with Supernumerary Centrosomes

CW-069 demonstrates a statistically significant differential cytotoxicity between cancer cells harboring supernumerary centrosomes and normal diploid cells [1]. In SRB growth-inhibition assays, CW-069 inhibited N1E-115 neuroblastoma cells (possessing amplified centrosomes) with an IC50 of 86 ± 10 µM, while normal human dermal fibroblasts (NHDF, with two centrosomes) required a 2.1-fold higher concentration to achieve equivalent growth inhibition (IC50 = 181 ± 7 µM) [1]. Mechanistically, CW-069 at 100–200 µM increased multipolar spindle formation exclusively in N1E-115 cells with supernumerary centrosomes, without altering bipolar spindle morphology in NHDF cells [1]. In colony-formation assays using primary adult human bone marrow cells, CW-069 at 85–150 µM showed no significant toxicity, further confirming hematopoietic safety [1]. By comparison, AZ82 exhibits non-specific cytotoxicity at 4 µM, preventing its use in discriminating between cancer and normal cells [2].

Cancer-selective cytotoxicity Centrosome amplification NHDF normal fibroblast

CW-069 Exhibits Distinct Functional Behavior from AZ82 and SR31527 in an HSET-Overproducing Fission Yeast Model

A 2018 study directly compared AZ82, CW-069, and SR31527 in fission yeast cells engineered to overproduce human HSET [1]. All three inhibitors were intrinsically cytotoxic to wild-type fission yeast, indicating they all possess off-target activities beyond HSET inhibition in this eukaryotic model [1]. However, only AZ82 was able to neutralize HSET-driven toxicity in HSET-overproducing cells—it substantially reduced the percentage of HSET-driven abnormal mitotic cells and partially suppressed HSET-driven lethality [1]. SR31527 displayed modest neutralizing activity against overproduced HSET, while CW-069 showed no detectable neutralizing activity whatsoever [1]. This functional difference suggests CW-069's allosteric binding may not interfere with the HSET–microtubule interface in the same manner as AZ82, and that CW-069's anti-cancer activity in mammalian cells relies on a mechanistically distinct pathway that the yeast model does not fully recapitulate [1].

Fission yeast model HSET overproduction Off-target cytotoxicity profiling

CW-069 Synergizes with Docetaxel to Overcome Chemotherapy Resistance in Prostate Cancer

In docetaxel (DTX)-resistant prostate cancer cell lines (DU145-DR and C4-2-DR), CW-069 treatment alone suppressed cell viability, and when combined with DTX, produced a synergistic reduction in cell viability that was not observed with DTX alone [1]. The Chou–Talalay combination index (CI) analysis confirmed synergy (CI < 1) in the DTX-resistant cell lines [1]. KIFC1 protein expression was found to be upregulated in DTX-resistant cells compared to parental lines, and siRNA-mediated KIFC1 knockdown re-sensitized the resistant cells to DTX, mechanistically linking KIFC1 overexpression to DTX resistance [1]. This synergy profile has not been demonstrated for AZ82 or SR31527 in any published study, making CW-069 the only KIFC1 inhibitor with validated DTX-resensitization data [2].

Docetaxel resistance Prostate cancer Drug synergy

CW-069 Binds with Intermediate Affinity Among KIFC1 Inhibitors but Has the Most Extensive Cancer Cell Panel Characterization

In a 2022 computational multiscoring docking study comparing reference KIFC1 inhibitors, AZ82 exhibited the strongest consensus binding energy (ΔG = −7.99 kcal mol⁻¹), followed by CW-069 (ΔG = −7.57 kcal mol⁻¹), and SR31527 (ΔG = −7.01 kcal mol⁻¹) [1]. Biochemically, AZ82 is the most potent (KIFC1 IC50 = 300 nM), SR31527 is intermediate (KIFC1 ATPase IC50 = 6.6 µM), and CW-069 is the least potent in cell-free assays (HSET IC50 = 75 µM) . However, CW-069 has the most comprehensively characterized cancer cell panel, with 72-hour proliferation IC50 values of 1.5 µM (U2OS), 2.1 µM (HeLa), 2.3 µM (MDA-MB-231), and 2.7 µM (A549) . This cellular potency is substantially higher than predicted by its biochemical IC50, likely reflecting cellular context-dependent engagement. At 2 µM, CW-069 induced multipolar spindle formation in 75% of U2OS cells and reduced colony formation by 80% compared to 22% in vehicle controls .

KIFC1 binding energy Consensus ΔG Cancer cell panel IC50

CW-069 Significantly Reduces Tumor Volume in AR-Negative Triple-Negative Breast Cancer Xenografts In Vivo

A 2025 study demonstrated that CW-069 significantly reduced tumor volume in mice bearing AR-negative triple-negative breast cancer (AR-TNBC) xenografts, but notably did not reduce tumor volume in AR-positive TNBC xenografts [1]. This context-dependent in vivo efficacy aligns with the finding that KIFC1 is selectively upregulated via a C/EBPβ-driven transcriptional program in AR-negative tumors, establishing a molecular biomarker for CW-069 sensitivity [1]. By contrast, neither AZ82 nor SR31527 has published in vivo efficacy data in any xenograft model as of 2025 [2]. This makes CW-069 the sole KIFC1 inhibitor with validated in vivo tumor-suppressive activity linked to a specific molecular stratification criterion (AR status) [1].

AR-negative TNBC In vivo xenograft Tumor volume reduction

CW-069 Application Scenarios in Centrosome Biology, Cancer Pharmacology, and Drug Discovery


Chemical Probe for HSET-Dependent Centrosome Clustering in Cells with Supernumerary Centrosomes

CW-069 is the reference tool compound for inducing multipolar mitoses selectively in cancer cells with amplified centrosomes while sparing normal diploid cells. At 100–200 µM, it increases multipolar spindle formation in N1E-115 neuroblastoma cells without altering bipolar spindle morphology in NHDF fibroblasts [1]. At 2 µM, it induces multipolar spindle formation in 75% of U2OS osteosarcoma cells and reduces colony formation by 80% . This selective activity is based on the validated ~4-fold selectivity for HSET over KSP and the Arg521-dependent allosteric binding mechanism [1]. Researchers studying centrosome biology, mitotic spindle regulation, or the HSET–CEP215 complex should use CW-069 with a working concentration range of 1.5–200 µM depending on the assay endpoint (biochemical vs. cellular) [1].

Docetaxel-Resensitization Studies in Castration-Resistant Prostate Cancer Models

CW-069 is uniquely validated for studying KIFC1-mediated docetaxel resistance in prostate cancer. In DU145-DR and C4-2-DR cell lines, CW-069 combined with DTX produced synergistic cytotoxicity (Chou–Talalay CI < 1), and CW-069 monotherapy IC50 values were significantly lower in DTX-resistant cells than in parental cells [2]. The mechanistic link—KIFC1 overexpression in resistant cells and siRNA knockdown restoring DTX sensitivity—has been directly demonstrated [2]. For combination studies, CW-069 should be used at concentrations informed by the IC50 values in the specific resistant cell lines, with DTX co-administration guided by the synergy matrix [2].

AR-Status-Stratified In Vivo Efficacy Studies in Triple-Negative Breast Cancer

CW-069 is the only KIFC1 inhibitor with published in vivo xenograft data. It significantly reduces tumor volume in AR-negative TNBC xenografts but not in AR-positive TNBC models, establishing AR status as a predictive biomarker [3]. The molecular rationale—C/EBPβ-driven KIFC1 upregulation in AR-negative tumors—has been validated at the transcriptional and protein levels [3]. Preclinical pharmacology groups designing in vivo studies with CW-069 should pre-screen tumor models for AR and KIFC1 expression status and use CW-069 in monotherapy or in combination with standard-of-care agents, referencing the pharmacokinetic-compatible formulation established in the 2025 study [3].

Reference Standard for Benchmarking Novel KIFC1/HSET Inhibitors in Biochemical and Cellular Assays

As the first published allosteric HSET inhibitor with the most comprehensive characterization across biochemical, cellular, and in vivo models, CW-069 serves as the consensus reference compound for benchmarking new KIFC1 inhibitors [4][5]. Its biochemical IC50 (75 µM), cellular proliferation IC50 values across four cancer cell lines (1.5–2.7 µM), cancer-vs-normal selectivity window (2.1-fold), and consensus binding energy (ΔG = −7.57 kcal mol⁻¹) provide a multi-parameter benchmark against which novel compounds can be compared [4][5]. Researchers developing next-generation KIFC1 inhibitors should include CW-069 as a positive control in all HSET/KIFC1 ATPase assays, centrosome clustering assays, and cell viability panels to enable cross-study comparability [5].

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